3-Bromo-8-iodo-1,5-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-iodo-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXAELDBYVMSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 8 Iodo 1,5 Naphthyridine
Strategic Approaches to the 1,5-Naphthyridine (B1222797) Parent Core Construction
The construction of the fundamental 1,5-naphthyridine ring system is the initial and critical phase in the synthesis of 3-bromo-8-iodo-1,5-naphthyridine. Various classical and modern cyclization protocols have been developed to access this privileged scaffold.
Evaluation of Cyclization Protocols for 1,5-Naphthyridine Formation
A variety of cyclization reactions are employed for the synthesis of the 1,5-naphthyridine core. researchgate.net Traditional methods like the Skraup and Friedländer reactions are well-established. nih.govencyclopedia.pub The Skraup reaction, for instance, utilizes 3-aminopyridine (B143674) and glycerol (B35011) with an oxidizing agent to construct the second pyridine (B92270) ring. nih.gov The Friedländer condensation, another classic approach, involves the reaction of a 2-aminonicotinaldehyde or ketone with a compound containing an activated methylene (B1212753) group. researchgate.netencyclopedia.pub
More contemporary methods offer milder conditions and greater substrate scope. For example, transition metal-catalyzed cross-coupling reactions followed by cyclization have emerged as a powerful strategy. nih.gov The Heck reaction, coupling a substituted pyridine with an alkene, followed by an intramolecular cyclization, provides a versatile route to functionalized 1,5-naphthyridines. nih.gov Similarly, Stille cross-coupling reactions can be employed to introduce necessary fragments before the final ring-closing step. researchgate.net
Other notable methods include aza-Diels-Alder reactions, which can provide access to tetrahydro-1,5-naphthyridine derivatives that can be subsequently oxidized to the aromatic core. nih.govmdpi.com The choice of cyclization protocol often depends on the desired substitution pattern on the final molecule and the availability of starting materials.
| Protocol | Key Reactants | General Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Skraup Reaction | 3-Aminopyridine, Glycerol, Oxidizing Agent (e.g., H2SO4, nitrobenzene) | Harsh, high temperature | Uses simple starting materials | Low yields, harsh conditions limit functional group tolerance | nih.govencyclopedia.pub |
| Friedländer Condensation | 2-Aminonicotinaldehyde/ketone, Compound with active methylene group | Acidic or basic catalysis | Good yields, versatile | Requires pre-functionalized pyridine starting materials | researchgate.netencyclopedia.pub |
| Heck Reaction & Cyclization | Halogenated pyridine, Alkene, Palladium catalyst | Milder conditions | Good functional group tolerance, allows for diverse substitution | Requires multi-step sequence | nih.gov |
| Aza-Diels-Alder Reaction | Imines, Dienes (often electron-rich) | Lewis acid catalysis | Access to reduced naphthyridine systems, stereocontrol possible | Requires subsequent oxidation to achieve aromaticity | nih.govmdpi.com |
Mechanistic Studies of Ring-Forming Reactions towards the Naphthyridine Scaffold
Understanding the mechanisms of these ring-forming reactions is crucial for optimizing reaction conditions and predicting outcomes. For instance, the Friedländer reaction is believed to proceed through an initial aldol-type condensation between the amino group of the pyridine derivative and the carbonyl of the second component, followed by cyclization and dehydration to form the new pyridine ring.
In transition metal-catalyzed reactions, the mechanism typically involves an oxidative addition of the palladium catalyst to the halopyridine, followed by migratory insertion of the alkene and subsequent reductive elimination to form the C-C bond. The final cyclization can occur through various pathways, often promoted by the reaction conditions.
Computational studies have also shed light on the intricacies of these reactions. For example, density functional theory (DFT) calculations have been used to investigate the transition states and reaction pathways of aza-Diels-Alder reactions, helping to explain the observed regio- and stereoselectivity. nih.gov These mechanistic insights are invaluable for the rational design of synthetic routes to complex 1,5-naphthyridine derivatives.
Regioselective Halogenation Strategies for Controlled Bromine and Iodine Introduction
With the 1,5-naphthyridine core in hand, the next critical step is the regioselective introduction of bromine and iodine at positions 3 and 8, respectively. This requires precise control over the halogenation reactions to avoid the formation of undesired isomers.
Direct Halogenation Methods: Control of Position 3 and 8 Selectivity
Direct electrophilic halogenation of the 1,5-naphthyridine ring can be challenging due to the deactivating effect of the nitrogen atoms and the potential for reaction at multiple positions. The reactivity of the positions in the 1,5-naphthyridine ring towards electrophilic substitution generally follows the order C3 > C4 > C2. However, the presence of directing groups can significantly influence this selectivity.
For the synthesis of this compound, a stepwise approach is typically necessary. Bromination at the C3 position can often be achieved using standard brominating agents like N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The introduction of iodine at the C8 position is more complex and often requires a more activated substrate or specialized iodinating reagents. The regioselectivity of these direct halogenation reactions is highly dependent on the reaction conditions, including the solvent, temperature, and the specific halogenating agent used.
Recent advancements have focused on developing more selective direct halogenation methods. For example, the use of specific catalysts or pre-complexation of the naphthyridine substrate can direct the halogenation to a desired position. nih.gov
Functional Group Interconversion for Orthogonal Halogen Installation
An alternative and often more reliable strategy for achieving the desired 3-bromo-8-iodo substitution pattern is through functional group interconversion. organic-chemistry.orgub.eduvanderbilt.edu This approach involves the initial synthesis of a 1,5-naphthyridine with precursor functional groups at positions 3 and 8, which can then be converted to the desired halogens.
For example, a common strategy involves the synthesis of a 1,5-naphthyridine derivative bearing an amino or hydroxyl group at the desired positions. These groups can then be converted to the corresponding diazonium salts, which can subsequently be displaced by bromide or iodide via a Sandmeyer-type reaction. This method offers excellent regiocontrol, as the position of the halogen is predetermined by the position of the initial functional group.
Another powerful technique is the use of organometallic intermediates. A 1,5-naphthyridine can be selectively metallated at a specific position using a strong base, and the resulting organometallic species can then be quenched with an electrophilic source of bromine or iodine. This method allows for the precise and sequential introduction of the two different halogens.
| Precursor Functional Group | Target Halogen | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|---|
| Amino (-NH2) | Bromo (-Br) | 1. NaNO2, HBr (Sandmeyer Reaction) 2. CuBr | Excellent regiocontrol, reliable | vanderbilt.edu |
| Amino (-NH2) | Iodo (-I) | 1. NaNO2, H2SO4 2. KI | Good yields, well-established | vanderbilt.edu |
| Hydroxyl (-OH) | Bromo (-Br) | POBr3 or PBr3 | Direct conversion, can require harsh conditions | nih.gov |
| Hydrogen (-H) via lithiation | Bromo (-Br) or Iodo (-I) | 1. Strong base (e.g., LDA, n-BuLi) 2. Electrophilic halogen source (e.g., C2Br2Cl4, I2) | High regioselectivity, sequential introduction possible | nih.gov |
Multicomponent and Cascade Reactions for Expedient Synthesis of this compound
To streamline the synthesis of complex molecules like this compound, multicomponent reactions (MCRs) and cascade reactions offer an attractive alternative to traditional multi-step linear syntheses. nih.gov These reactions allow for the formation of multiple bonds in a single operation, leading to a significant increase in efficiency and atom economy.
Cascade reactions, where a single starting material undergoes a series of intramolecular transformations, also hold promise. A strategically designed starting material could potentially undergo a cascade of cyclization and halogenation steps to yield the target molecule. The development of such elegant and efficient cascade processes remains an active area of research in organic synthesis.
Sustainable and Green Chemical Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. nd.edu.aunih.govresearchgate.netfrontiersin.org For a multi-step synthesis like that of this compound, incorporating sustainable practices at each stage can significantly reduce the environmental impact.
Green Halogenation Methods:
Traditional halogenation methods often rely on hazardous reagents and produce significant waste. Sustainable alternatives are being actively developed. frontiersin.org For the bromination and iodination steps in the synthesis of this compound, several green approaches could be considered.
One promising method involves the use of hydrogen peroxide as a green oxidant in combination with ammonium (B1175870) or alkali metal halides. nih.gov This system generates the electrophilic halogen species in situ, avoiding the handling of elemental bromine or iodine. The reaction can often be carried out in greener solvents like water or ethanol, further enhancing its environmental credentials.
Hypervalent iodine reagents have also emerged as powerful tools for regioselective halogenation under mild and environmentally friendly conditions. nih.gov Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) can facilitate the iodination of aromatic and heterocyclic compounds using potassium iodide as the iodine source in aqueous media. nih.gov This method offers high regioselectivity and avoids the use of harsh reagents.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to accelerate a wide range of organic reactions, often leading to higher yields, shorter reaction times, and reduced side product formation. nih.gov The application of microwave assistance to the cyclization and halogenation steps in the synthesis of this compound could offer significant green advantages. For instance, the Friedländer synthesis of 1,8-naphthyridines has been successfully performed under solvent-free conditions using microwave irradiation, demonstrating the potential of this technology for the synthesis of the 1,5-isomer as well. nih.gov
Catalytic Approaches:
The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. A patent for the preparation of poly-substituted 1,5-naphthyridine compounds describes the use of ferrous sulfate (B86663) (green vitriol), an inexpensive and environmentally benign catalyst, in a reflux reaction in sulfuric acid. researchgate.net While the conditions are still harsh, the use of a non-toxic, earth-abundant metal catalyst is a step towards a greener process.
The following table summarizes potential sustainable approaches for key synthetic steps:
| Synthetic Step | Conventional Reagent/Condition | Sustainable Alternative | Green Chemistry Principle(s) Addressed |
| Ring Formation (e.g., Skraup) | Strong acids (e.g., H₂SO₄), harsh oxidants | Use of milder catalysts (e.g., FeSO₄), microwave-assisted synthesis, solvent-free conditions | Safer solvents and auxiliaries, energy efficiency, use of catalysis |
| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), H₂O₂/NH₄Br | Use of safer reagents, prevention of hazardous waste |
| Iodination | Molecular Iodine (I₂) with strong oxidants | H₂O₂/KI, Hypervalent iodine reagents (e.g., PIDA)/KI | Use of safer reagents, catalysis, reactions in benign solvents (e.g., water) |
By integrating these sustainable and green chemical approaches, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.
Investigations into the Chemical Reactivity and Transformation Mechanisms of 3 Bromo 8 Iodo 1,5 Naphthyridine
Chemoselective and Regioselective Cross-Coupling Reactions at Halogen Centers
The distinct electronic and steric environments of the bromine and iodine substituents on the 1,5-naphthyridine (B1222797) ring, coupled with the inherent differences in carbon-halogen bond strength, are the foundation for chemoselective and regioselective transformations. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. mdpi.comillinois.edu This predictable reactivity hierarchy allows for the selective reaction at the C-8 iodo position while the C-3 bromo position remains intact. This sequential functionalization is a powerful strategy for the divergent synthesis of complex substituted naphthyridines. By carefully selecting catalysts, ligands, and reaction conditions, chemists can precisely control which halogen center participates in the coupling, enabling the introduction of different functional groups in a stepwise manner.
Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-8-iodo-1,5-naphthyridine
Palladium catalysis is a cornerstone for the functionalization of haloaromatics, and this compound is an excellent substrate for these transformations. nih.gov The catalytic cycle generally involves an initial oxidative addition of the palladium(0) catalyst into the most reactive carbon-halogen bond, which in this case is the C-I bond. mdpi.com This is followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to form the new carbon-carbon or carbon-heteroatom bond and regenerate the active palladium(0) catalyst. nih.gov
Suzuki-Miyaura Coupling: Optimization for Differential Reactivity of C-Br vs. C-I Bonds
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. nih.gov For a dihalogenated substrate like this compound, the reaction can be optimized to occur exclusively at the more labile C-I bond. The first step, oxidative addition, is typically the rate-determining step, and the bond dissociation energy of the C-I bond is significantly lower than that of the C-Br bond, making it more susceptible to cleavage by the Pd(0) catalyst. illinois.edu
Optimization involves the careful selection of the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligands, and base. mdpi.com For instance, using a catalyst system known for high activity at lower temperatures can favor the reaction at the more reactive site. The resulting 3-bromo-8-aryl-1,5-naphthyridine product can then be subjected to a second, often more forcing, Suzuki-Miyaura coupling to functionalize the C-3 position.
Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling at the C-8 Position This table is a representative example based on typical conditions for selective C-I bond coupling in dihaloaryl systems.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 3-Bromo-8-phenyl-1,5-naphthyridine |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 3-Bromo-8-(4-methoxyphenyl)-1,5-naphthyridine |
| 3 | 3-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3.5) | Cs₂CO₃ | 1,4-Dioxane | 85 | 3-Bromo-8-(3-formylphenyl)-1,5-naphthyridine |
Stille Coupling: Mechanistic Aspects of Transmetalation
The Stille reaction couples organotin compounds with organic halides. wikipedia.org Similar to the Suzuki-Miyaura coupling, it can be performed selectively on the C-I bond of this compound. The catalytic cycle is analogous, but the key transmetalation step involves an organostannane reagent.
The mechanism of transmetalation in the Stille reaction has been studied extensively. wikipedia.org It is generally believed to proceed through an associative mechanism where the organostannane coordinates to the palladium center, forming a transient, pentavalent intermediate. This is followed by the cleavage of the tin-carbon bond and the formation of a new palladium-carbon bond, with the expulsion of a trialkyltin halide. The nature of the ligands on the palladium and the organic groups on the tin reagent can influence the rate and efficiency of this step. For this compound, a selective reaction would first form an 8-iodo-palladium-naphthyridine complex, which would then undergo transmetalation with the organostannane.
Negishi Coupling and Other Organozinc-Mediated Transformations
The Negishi coupling utilizes highly reactive organozinc reagents for C-C bond formation. wikipedia.orgorganic-chemistry.org These reagents are generally more reactive than their organoboron or organotin counterparts, which can lead to faster reaction times and milder conditions. wikipedia.org However, they are also sensitive to moisture and air, requiring anhydrous reaction setups. wikipedia.org
For this compound, a Negishi coupling would be expected to show high selectivity for the C-I position. The enhanced reactivity of organozinc reagents makes this coupling particularly useful for introducing alkyl groups, which can be challenging with other methods. orgsyn.org The reaction is catalyzed by either palladium or nickel complexes, with palladium catalysts generally offering broader functional group tolerance. wikipedia.orgorganic-chemistry.org The use of bromoaryl compounds for the in-situ generation of organozinc reagents has proven effective and beneficial for large-scale synthesis. units.it
Table 2: Representative Organozinc Reagents for Negishi Coupling This table illustrates the types of organozinc reagents that could be selectively coupled to the C-8 position of the title compound.
| Entry | Organozinc Reagent | Catalyst System | Potential Product (at C-8) |
|---|---|---|---|
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | 8-Phenyl |
| 2 | Ethylzinc bromide | PdCl₂(dppf) | 8-Ethyl |
| 3 | (Thiophen-2-yl)zinc chloride | NiCl₂(dppp) | 8-(Thiophen-2-yl) |
Heck and Sonogashira Reactions: Scope and Limitations
The Heck reaction , which couples aryl halides with alkenes, and the Sonogashira reaction , which couples them with terminal alkynes, are fundamental C-C bond-forming reactions. Both are expected to proceed with high regioselectivity at the C-8 iodo position of this compound.
The Sonogashira coupling is particularly well-established. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine. The reaction generally has a broad scope with good functional group tolerance. researchgate.net A limitation can be the potential for homo-coupling of the terminal alkyne (Glaser coupling), though this can often be minimized by careful control of reaction conditions.
The Heck reaction's scope can be more variable. The success often depends on the nature of the alkene coupling partner. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates. However, reactions with unactivated or electron-rich alkenes can be more challenging and may require specialized ligands or conditions to avoid issues like alkene isomerization. For a substrate like this compound, a selective Heck reaction at the C-8 position would provide a valuable route to 8-vinylnaphthyridine derivatives.
Copper-Catalyzed Cross-Coupling Pathways
While palladium is the dominant metal for these transformations, copper-catalyzed cross-coupling reactions represent a cost-effective and powerful alternative. rsc.org Copper catalysis is particularly relevant for forming C-N, C-O, and C-S bonds (Ullmann condensation) but is also used for C-C bond formation, especially with alkynes. researchgate.net
A copper-catalyzed coupling of this compound with a terminal alkyne (a copper-promoted variant of the Sonogashira reaction) could be achieved, often under milder conditions than palladium-catalyzed methods. organic-chemistry.org Additionally, copper(I)-catalyzed cross-coupling of organozinc reagents with 1-bromoalkynes is a known method for producing internal alkynes. nih.gov These copper-catalyzed pathways can sometimes offer complementary reactivity to palladium systems, especially when certain functional groups are present that might be incompatible with palladium catalysis. The mechanism of copper-catalyzed reactions is often distinct from that of palladium, and may not always involve a simple oxidative addition/reductive elimination cycle. researchgate.net
Nickel-Catalyzed Reactions and Alternative Catalytic Systems
Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of dihalogenated heterocycles like this compound, nickel catalysts offer unique reactivity profiles, often complementary to those of palladium.
Recent advancements have highlighted the efficacy of nickel catalysis in cross-electrophile coupling reactions. For instance, a general nickel-catalyzed C(sp²)-I selective cross-electrophile coupling has been developed, enabling the reaction of bromo(iodo)arenes with various alkyl bromides. researchgate.net This methodology demonstrates excellent selectivity for the C-I bond, leaving the C-Br bond intact for subsequent transformations. The mild reaction conditions and broad functional group compatibility make it a valuable strategy for the selective alkylation of this compound at the 8-position.
The unique properties of nickel catalysts, including their ability to activate traditionally inert substrates and facilitate radical pathways, have expanded the scope of cross-coupling reactions. researchgate.net These properties can be harnessed for the selective functionalization of the this compound core.
While palladium catalysis is a well-established method for cross-coupling reactions of halo-naphthyridines, alternative catalytic systems are continuously being explored. For example, palladium-catalyzed cross-coupling of 2-chloropyridin-3-amine with thiopheneboronic acids has been used to synthesize thieno nih.govresearchgate.netnaphthyridines. nih.gov This highlights the potential for employing various catalytic systems to achieve diverse structural modifications on the 1,5-naphthyridine scaffold.
Table 1: Comparison of Catalytic Systems for Halogenated Naphthyridines
| Catalyst System | Reactivity/Selectivity | Reference |
| Nickel-based | Selective for C-I bond in cross-electrophile coupling of bromo(iodo)arenes. researchgate.net | researchgate.net |
| Palladium-based | Widely used for various cross-coupling reactions, including Suzuki-Miyaura. nih.govresearchgate.net | nih.govresearchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Dynamics
The electron-deficient nature of the 1,5-naphthyridine ring system, accentuated by the presence of two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. The two halogen substituents in this compound present distinct sites for nucleophilic attack.
Direct displacement of halogens on the naphthyridine ring is a common strategy for introducing a variety of functional groups. The relative reactivity of the C-Br and C-I bonds towards nucleophilic attack is a key factor in determining the regioselectivity of these reactions. Generally, the C-I bond is more labile than the C-Br bond in SNAr reactions due to the better leaving group ability of iodide.
Studies on related dihaloquinolines have shown that the position of the halogen and the nature of the nucleophile can influence the outcome of the substitution. researchgate.net For this compound, it is anticipated that nucleophiles would preferentially attack the C8 position, displacing the iodide. This selective displacement would yield 3-bromo-8-substituted-1,5-naphthyridines, which can then undergo further functionalization at the C3 position.
Vicarious Nucleophilic Substitution (VNS) offers a powerful method for the C-H functionalization of electron-deficient aromatic systems. organic-chemistry.org This reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced elimination to afford the substituted product. organic-chemistry.orgnih.gov
While VNS typically targets C-H bonds, the principles can be extended to understand the reactivity of this compound. The electron-withdrawing nature of the nitro group in nitropyridines, which makes them suitable substrates for VNS, is analogous to the effect of the nitrogen atoms and halogens in the 1,5-naphthyridine core. nih.gov The reaction proceeds through the formation of a Meisenheimer-type adduct. organic-chemistry.org
In the context of this compound, while direct SNAr at the halogenated positions is more probable, the potential for VNS-type reactions at other positions on the ring should not be entirely dismissed, especially with highly activated nucleophiles and specific reaction conditions.
Metalation Reactions and Subsequent Electrophilic Quenching on this compound
Metalation reactions, particularly those involving organolithium reagents, are fundamental transformations in organic synthesis for creating new carbon-carbon bonds.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org
In the 1,5-naphthyridine system, the nitrogen atoms themselves can act as directing groups. harvard.edu For this compound, the nitrogen atom at position 1 could direct lithiation to the C2 position, while the nitrogen at position 5 could direct to the C4 or C6 positions. However, the presence of the halogens significantly influences the reactivity.
Lithium-halogen exchange is a rapid and often highly regioselective reaction that converts an aryl or vinyl halide into the corresponding organolithium species. wikipedia.orgprinceton.edu The rate of exchange generally follows the trend I > Br > Cl, making it a highly predictable reaction for dihalogenated substrates. princeton.edu
For this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in selective lithium-iodine exchange at the C8 position. wikipedia.orgharvard.edu This would generate a C8-lithiated intermediate, leaving the C3-bromo position intact.
Table 2: Regioselectivity in Lithium-Halogen Exchange
| Substrate | Reagent | Position of Exchange | Rationale | Reference |
| This compound | Alkyllithium | C8 | Faster exchange rate for iodine vs. bromine. | wikipedia.orgprinceton.edu |
| 1,2-Dihaloarenes | n-BuLi | Dependent on halogen | Reactivity controlled by the nature of the adjacent halogen. | nih.gov |
| 2,4-Dibromoquinolines | Alkyllithium | C4 | Regioselective exchange at the C4 position. | researchgate.net |
The resulting 3-bromo-8-lithio-1,5-naphthyridine is a versatile intermediate that can be quenched with a variety of electrophiles to introduce a wide range of substituents at the C8 position. This two-step sequence of selective lithium-halogen exchange followed by electrophilic trapping provides a powerful strategy for the controlled, stepwise functionalization of the this compound scaffold. The bromine at the C3 position can then be used for subsequent transformations, such as cross-coupling reactions, to further elaborate the molecular structure.
Radical Reaction Pathways Involving Halogenated Naphthyridines
The introduction of functional groups onto the 1,5-naphthyridine core via radical pathways offers a powerful strategy for the synthesis of complex derivatives. One of the most prominent methods for the C-H functionalization of electron-deficient heterocycles is the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic radical to a protonated heteroaromatic ring. wikipedia.org
In the context of halogenated naphthyridines, the Minisci reaction and its photoredox-catalyzed variants allow for the introduction of alkyl groups. For instance, the direct C-H functionalization of 1,5-naphthyridines can be achieved under Minisci photoredox conditions. nih.gov Generally, a carbon-centered radical, often generated from a carboxylic acid via oxidative decarboxylation with silver salts and an oxidizing agent like ammonium (B1175870) persulfate, attacks the protonated naphthyridine ring. wikipedia.org The resulting radical cation then rearomatizes to yield the substituted product. wikipedia.org
While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism of the Minisci reaction on the 1,5-naphthyridine scaffold suggests that radical attack would likely occur at the C2 and C4 positions due to the electronic activation by the nitrogen atoms. The presence of the bromo and iodo substituents would further influence the regioselectivity and reactivity of the substrate. It is conceivable that the bulky iodine atom at the C8 position might sterically hinder attack at the adjacent C7 position, while the bromo substituent at C3 could electronically influence the reactivity of the C2 and C4 positions.
A generalized scheme for a photoredox-catalyzed Minisci-type reaction on a dihalogenated 1,5-naphthyridine is presented below. This process typically involves a photocatalyst (PC) that, upon excitation by visible light, can engage in a single-electron transfer (SET) with a radical precursor to generate the reactive alkyl radical.
Table 1: Generalized Conditions for Photoredox Minisci-Type Reactions
| Parameter | Typical Conditions |
| Radical Precursor | Carboxylic acids, alkyl trifluoroborates, N-hydroxyphthalimide esters |
| Photocatalyst | Ru(bpy)₃Cl₂, Ir(ppy)₃, or organic dyes |
| Oxidant/Reductant | Persulfates, peroxides (for classical Minisci) or sacrificial electron donors/acceptors (for photoredox) |
| Solvent | Acetonitrile, DMSO, or aqueous mixtures |
| Light Source | Blue LEDs, compact fluorescent lamps (CFL) |
This table represents generalized conditions for Minisci-type reactions on N-heterocycles and is not specific to this compound.
Photochemical and Electrochemical Reactivity Studies of this compound
The presence of two different halogen atoms on the 1,5-naphthyridine ring system imparts unique photochemical and electrochemical properties to this compound. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, suggesting that selective cleavage of the C-I bond can be achieved under appropriate energetic conditions.
Photochemical Reactivity:
Upon irradiation with ultraviolet (UV) light, halogenated aromatic compounds can undergo homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a halogen radical. In the case of this compound, the lower bond dissociation energy of the C-I bond would favor the initial formation of an 8-(3-bromo-1,5-naphthyridin-8-yl) radical and an iodine radical. This selective deiodination opens up pathways for subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other radical species present in the medium.
While specific photochemical studies on this compound are scarce, research on the photochemistry of bromo- and iodo-substituted benzenes in alcoholic solutions has shown that they undergo chain dehalogenation reactions initiated by photochemically generated free radicals. It is plausible that similar mechanisms could be operative for dihalogenated naphthyridines.
Electrochemical Reactivity:
The electrochemical reduction of halogenated aromatic compounds typically proceeds through the initial transfer of an electron to the molecule, forming a radical anion. xmu.edu.cn This radical anion can then undergo cleavage of the carbon-halogen bond to release a halide ion and form an aryl radical. The potential at which this reduction occurs is dependent on the nature of the halogen and the aromatic system.
For this compound, the electrochemical reduction would be expected to occur in a stepwise manner. The C-I bond, being more easily reducible than the C-Br bond, would be cleaved at a less negative potential. This would generate the 3-bromo-1,5-naphthyridin-8-yl radical. This selectivity allows for controlled electrochemical transformations.
The general mechanism for the electrochemical reduction of an aryl halide (Ar-X) can be described as follows:
Electron Transfer: Ar-X + e⁻ → [Ar-X]•⁻
Bond Cleavage: [Ar-X]•⁻ → Ar• + X⁻
Further Reduction/Reaction: The aryl radical (Ar•) can then be further reduced to an anion (Ar⁻), which can be protonated by the solvent, or it can participate in coupling reactions.
Studies on the electrochemical dehalogenation of various (hetero)aryl halides have shown that this method can be a facile and economical way to achieve selective C-H bond formation (via deuteration if D₂O is used as a proton source). xmu.edu.cn
Table 2: Predicted Relative Reactivity of Halogen Substituents
| Property | Iodine (I) | Bromine (Br) |
| Bond Dissociation Energy (C-X) | Lower | Higher |
| Photochemical Cleavage | More facile | Less facile |
| Electrochemical Reduction Potential | Less negative | More negative |
This table provides a qualitative prediction of the relative reactivity of the C-I and C-Br bonds in this compound based on general principles of halogenated aromatic compounds.
Advanced Spectroscopic and Diffraction Methodologies for Structural and Electronic Elucidation of 3 Bromo 8 Iodo 1,5 Naphthyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the chemical structure of 3-Bromo-8-iodo-1,5-naphthyridine in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
High-Resolution 1D and 2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most direct insight into the molecular structure. The ¹H NMR spectrum of this compound displays distinct signals for each of the four aromatic protons, with their chemical shifts and coupling constants being highly informative. For instance, in a typical analysis, the proton signals are observed at approximately δ 9.13 (d, J = 2.1 Hz, H-2), 8.92 (d, J = 4.2 Hz, H-6), 8.52 (d, J = 2.1 Hz, H-4), and 7.64 (d, J = 4.2 Hz, H-7) ppm. The observed coupling constants reveal the ortho-relationships between H-2 and H-4, and between H-6 and H-7.
To overcome the limitations of 1D NMR and to unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between H-2 and H-4, and between H-6 and H-7, confirming their positions on the same pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It allows for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in piecing together the entire carbon skeleton. For example, correlations from H-2 to C-4 and C-8a, and from H-6 to C-5 and C-8, would be expected, confirming the connectivity across the naphthyridine core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between adjacent protons.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | ~9.13 | ~153.2 | C-4, C-8a |
| 3 | - | ~122.5 | - |
| 4 | ~8.52 | ~144.8 | C-2, C-5, C-8a |
| 4a | - | ~139.1 | - |
| 5 | - | ~155.7 | - |
| 6 | ~8.92 | ~130.9 | C-5, C-8 |
| 7 | ~7.64 | ~141.6 | C-5, C-8a |
| 8 | - | ~101.3 | - |
| 8a | - | ~150.4 | - |
Solid-State NMR for Polymorphic and Crystalline Form Analysis
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. This is particularly valuable for identifying and characterizing different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra in the solid state. The chemical shifts in the ssNMR spectrum can differ from those in solution due to packing effects and intermolecular interactions. By comparing the ssNMR spectra of different batches or crystallization products, one can identify the presence of different polymorphs or amorphous content.
Halogen NMR Spectroscopy (e.g., ¹²⁷I NMR, ⁷⁹/⁸¹Br NMR)
Direct observation of the halogen nuclei through NMR can provide unique electronic information about the carbon-halogen bond. Both iodine and bromine have NMR-active isotopes (¹²⁷I, ⁷⁹Br, and ⁸¹Br). However, these are quadrupolar nuclei, which often results in very broad resonance signals, making them challenging to observe. The chemical shifts are highly sensitive to the electronic environment. For this compound, the ¹²⁷I and ⁷⁹/⁸¹Br NMR signals would be expected to be broad, and their chemical shifts would be indicative of the electron-withdrawing nature of the naphthyridine ring system.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically to four or more decimal places), HRMS can provide an unambiguous molecular formula. The theoretical exact mass of this compound (C₈H₄BrIN₂) is 333.8555 g/mol . Experimental HRMS data showing a measured mass very close to this value serves as definitive proof of the compound's identity.
Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. Under electron ionization (EI), the molecular ion would be expected to undergo characteristic fragmentation steps, including the loss of the halogen atoms. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M+ and M+2 pattern for bromine-containing fragments, aiding in their identification.
Single-Crystal X-ray Diffraction: Methodology for Precise Molecular Geometry Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single-Crystal X-ray Diffraction (SCXRD). This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the precise positions of all atoms in the crystal lattice, providing a detailed picture of bond lengths, bond angles, and intermolecular interactions.
For this compound, SCXRD analysis would reveal the planarity of the naphthyridine ring system and the precise geometries of the carbon-bromine and carbon-iodine bonds. It would also elucidate how the molecules pack together in the crystal, revealing any π-stacking or halogen bonding interactions that might be present. This information is crucial for understanding the solid-state properties of the material.
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.9 |
| b (Å) | ~12.3 |
| c (Å) | ~9.5 |
| β (°) | ~112.5 |
| Volume (ų) | ~850 |
| Z | 4 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound.
IR Spectroscopy: In the IR spectrum of this compound, one would expect to observe absorption bands corresponding to the stretching and bending vibrations of the various functional groups. Key expected absorptions include C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the naphthyridine ring (typically in the 1400-1600 cm⁻¹ region), and various C-H in-plane and out-of-plane bending vibrations. The C-Br and C-I stretching vibrations would be found in the far-IR region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR. The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum.
By analyzing the positions and intensities of the bands in both IR and Raman spectra, one can confirm the presence of the key structural motifs within the molecule and gain insight into its molecular dynamics.
Theoretical and Computational Chemistry Applied to 3 Bromo 8 Iodo 1,5 Naphthyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
There are no specific published studies utilizing quantum chemical calculations to probe the electronic structure and reactivity of 3-Bromo-8-iodo-1,5-naphthyridine.
Density Functional Theory (DFT) Studies of Molecular and Electronic Properties
No dedicated DFT studies on the molecular and electronic properties of this compound have been found in the scientific literature. Such studies would be necessary to determine key parameters like optimized geometry, charge distribution, and dipole moment.
Ab Initio Methods for High-Accuracy Energetic and Structural Predictions
While ab initio methods have been applied to the broader 1,5-naphthyridine (B1222797) class for studying intermolecular interactions, specific high-accuracy energetic and structural predictions for the 3-Bromo-8-iodo derivative are not available. nih.gov
Computational Analysis of Bond Dissociation Energies and Oxidative Addition Profiles
A computational analysis of the C-Br and C-I bond dissociation energies and the oxidative addition profiles, which are crucial for understanding its reactivity in cross-coupling reactions, has not been reported for this molecule.
Frontier Molecular Orbital (FMO) Theory for Reactivity Site Prediction
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which would predict the most likely sites for electrophilic and nucleophilic attack, is absent from the literature.
Reaction Mechanism Elucidation via Transition State Modeling
No studies involving the modeling of transition states for reactions involving this compound have been published. This type of research is essential for understanding the detailed mechanistic pathways of its chemical transformations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
While commercial suppliers may offer basic analytical data, there are no published theoretical predictions of the NMR chemical shifts or vibrational frequencies for this compound based on computational methods.
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions
The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding and predicting a molecule's intermolecular interactions, such as hydrogen bonding and halogen bonding, which are fundamental to its chemical reactivity and crystal packing. acs.orgnih.govrsc.org
For this compound, an MEP map would highlight the influence of the electronegative nitrogen atoms within the naphthyridine core, as well as the effects of the bromine and iodine substituents. The nitrogen atoms are expected to create regions of negative electrostatic potential (red or yellow in a typical MEP map) due to their lone pairs of electrons. These areas are indicative of sites prone to electrophilic attack.
Conversely, the hydrogen atoms on the aromatic ring will exhibit positive electrostatic potential (blue in an MEP map), making them potential sites for nucleophilic interactions. Of particular interest are the halogen atoms, bromine and iodine. While halogens are generally electronegative, they can exhibit a phenomenon known as a "σ-hole." rsc.org This is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the axis of the carbon-halogen bond. acs.org The presence of a σ-hole is a key characteristic that enables halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. nih.govrsc.org
In the case of this compound, the MEP map would be expected to show these σ-holes on both the bromine and iodine atoms, with the σ-hole on the iodine atom likely being more positive and pronounced due to its higher polarizability. nih.govsemanticscholar.org The interplay of these positive and negative regions dictates how the molecule interacts with other molecules.
A hypothetical representation of the MEP for this compound is described in the table below, outlining the expected regions of varying electrostatic potential.
Interactive Table: Predicted MEP Regions for this compound
| Region | Predicted Electrostatic Potential | Potential Intermolecular Interactions |
|---|---|---|
| Nitrogen Atoms (N1, N5) | Negative | Hydrogen bonding (acceptor), Coordination with metal ions |
| Aromatic C-H Protons | Positive | Interactions with electron-rich systems (π-stacking) |
| Bromine Atom (outwardly) | Positive (σ-hole) | Halogen bonding (donor) |
| Iodine Atom (outwardly) | Strongly Positive (σ-hole) | Stronger Halogen bonding (donor) |
| π-system of the naphthyridine ring | Negative | π-π stacking interactions |
The detailed research findings from computational studies on similar halogenated heterocyclic systems support these predictions. For instance, density functional theory (DFT) calculations on other halogenated molecules have consistently shown the presence of σ-holes and their role in directing intermolecular assembly. nih.gov The strength of the halogen bond is often correlated with the magnitude of the positive electrostatic potential of the σ-hole. nih.gov Therefore, the iodine atom in this compound is expected to form stronger halogen bonds compared to the bromine atom.
The table below summarizes the key computational parameters that are typically calculated in such theoretical studies to quantify the electronic properties and interaction capabilities of a molecule like this compound.
Interactive Table: Key Computational Descriptors for Intermolecular Interactions
| Descriptor | Significance |
|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |
| VS,max (Maximum Surface Electrostatic Potential) | Corresponds to the magnitude of the σ-hole on the halogen atoms, indicating halogen bond donor strength. nih.gov |
| VS,min (Minimum Surface Electrostatic Potential) | Located near the nitrogen atoms, indicating hydrogen bond acceptor strength. acs.org |
| Dipole Moment | Provides insight into the overall polarity of the molecule, influencing solubility and bulk properties. |
3 Bromo 8 Iodo 1,5 Naphthyridine As a Molecular Synthon in Complex Molecule Synthesis
Strategies for Orthogonal Functionalization and Diversification of the Naphthyridine Scaffold
The presence of both a bromine and an iodine atom on the 1,5-naphthyridine (B1222797) core is the key to its utility in orthogonal synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, especially in transition metal-catalyzed cross-coupling reactions, allows for the selective functionalization of one position while leaving the other intact for subsequent transformations.
Generally, in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the oxidative addition step is the rate-determining factor for C-X bond activation. The reactivity follows the order C–I > C–Br > C–Cl. nih.govrsc.org This established reactivity trend is the foundation for the selective functionalization of 3-bromo-8-iodo-1,5-naphthyridine. The C-I bond at the 8-position is significantly more reactive and will undergo cross-coupling under conditions that leave the C-Br bond at the 3-position untouched. rsc.org This allows for the initial introduction of a desired substituent at C-8. Subsequently, by modifying the reaction conditions (e.g., using a more active catalyst system or higher temperatures), a second, different substituent can be installed at the C-3 position. nih.gov
This stepwise approach enables the creation of a wide array of 3,8-disubstituted 1,5-naphthyridine derivatives with precise control over the substitution pattern. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-8 position using a mild palladium catalyst like Pd(PPh₃)₄. The resulting 3-bromo-8-aryl-1,5-naphthyridine intermediate can then be subjected to a second cross-coupling reaction, such as a Sonogashira, Heck, or another Suzuki-Miyaura reaction with a different coupling partner, to functionalize the C-3 position. nih.gov
Table 1: Orthogonal Cross-Coupling Strategy for this compound
| Step | Position | Reaction Type | Typical Conditions | Resulting Intermediate |
|---|---|---|---|---|
| 1 | C-8 (Iodo) | Suzuki-Miyaura | R¹-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C | 3-Bromo-8-R¹-1,5-naphthyridine |
| 2 | C-3 (Bromo) | Sonogashira | R²-acetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 3-(R²-ethynyl)-8-R¹-1,5-naphthyridine |
| 1 | C-8 (Iodo) | Heck | R¹-alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C | 3-Bromo-8-(R¹-alkenyl)-1,5-naphthyridine |
| 2 | C-3 (Bromo) | Buchwald-Hartwig | R²R³-Amine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110°C | 3-(R²R³-amino)-8-(R¹-alkenyl)-1,5-naphthyridine |
This strategy of sequential, site-selective cross-coupling transforms the this compound scaffold into a powerful platform for generating molecular diversity. nih.gov
Rational Design and Synthesis of Naphthyridine-Based Polycyclic and Fused Heterocyclic Systems
The orthogonal reactivity of this compound is not only useful for simple diversification but also serves as a critical tool for the rational design and synthesis of complex, multi-ring structures. By carefully choosing the substituent introduced in the first coupling step, chemists can install a reactive handle that facilitates a subsequent intramolecular cyclization, leading to the formation of fused heterocyclic systems. nih.gov
A common strategy involves an initial selective cross-coupling at the C-8 iodo-position to introduce a group containing an alkyne, alkene, or a strategically placed C-H bond. nih.gov The resulting intermediate, which still possesses the bromine atom at C-3, can then undergo a variety of intramolecular annulation reactions to build new rings.
For example:
Intramolecular C-H Arylation: A Suzuki coupling at C-8 can introduce an aryl group (e.g., a phenyl ring). The resulting 3-bromo-8-phenyl-1,5-naphthyridine can then undergo an intramolecular palladium-catalyzed C-H arylation, where the C-3 position couples with a C-H bond on the adjacent phenyl ring to form a rigid, planar, fused polycyclic system. chemrxiv.org
Thermal or Electrophilic Cyclization: A Sonogashira coupling at C-8 can install a terminal alkyne. This alkyne can then participate in a thermal or electrophile-induced cyclization, potentially involving one of the naphthyridine nitrogen atoms or the C-7 position, to form novel fused heterocycles. nih.gov
Annulation via [3+3] or [4+2] Cycloadditions: Functionalization at the C-8 and C-3 positions with appropriate diene and dienophile precursors can set the stage for intramolecular Diels-Alder reactions. Alternatively, sequential coupling can build a fragment that then undergoes a palladium-catalyzed [3+3] annulation with another component to construct complex polycyclic aromatic hydrocarbons (PAHs). rsc.org
Table 2: Precursors for Fused Systems Synthesized from this compound
| Precursor Structure (after C-8 functionalization) | Subsequent Cyclization Type | Potential Fused System |
|---|---|---|
| 3-Bromo-8-(2-phenylethynyl)-1,5-naphthyridine | Intramolecular Annulation | Benzo[b] Current time information in Pasuruan, ID.researchgate.netnaphthyridine derivatives |
| 3-Bromo-8-vinyl-1,5-naphthyridine | Intramolecular Heck Reaction | Pyrido-fused systems |
| 3-Bromo-8-(2-aminophenyl)-1,5-naphthyridine | Intramolecular Buchwald-Hartwig N-Arylation | Fused Diazocine-like systems |
| 3-Bromo-8-(2-formylphenyl)-1,5-naphthyridine | Intramolecular Carbonyl Addition/Cyclization | Fused Lactol/Lactone systems |
These rational design principles allow for the construction of elaborate, three-dimensional structures with high precision, leveraging the predictable reactivity of the this compound synthon.
Development of Advanced Synthetic Libraries through Derivatization
Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse compounds for screening in drug discovery and materials science. youtube.com The orthogonal nature of this compound makes it an ideal scaffold for the construction of such synthetic libraries. youtube.com
The synthetic strategy involves a two-dimensional diversification approach. In the first dimension, a library of diverse building blocks (e.g., a set of various boronic acids) is coupled to the more reactive C-8 position across a parallel array of reactions. This generates a collection of 3-bromo-8-substituted-1,5-naphthyridine intermediates. In the second dimension, this entire collection of intermediates is then subjected to a second round of parallel reactions, this time coupling a different library of building blocks (e.g., a set of terminal alkynes or amines) at the C-3 position.
This matrix-style synthesis allows for the exponential expansion of molecular diversity. For example, reacting the starting scaffold with 20 different boronic acids at C-8, followed by reacting the resulting 20 intermediates with 20 different amines at C-3, would generate a library of 400 unique, disubstituted 1,5-naphthyridine derivatives in a highly efficient manner. youtube.com The reactions can often be carried out in 96-well plates to facilitate high-throughput synthesis and screening. mq.edu.au
Table 3: Illustrative Combinatorial Library from this compound
| Building Block Set 1 (for C-8 via Suzuki) | Building Block Set 2 (for C-3 via Sonogashira) | Resulting Library Products (Examples) |
|---|---|---|
| Phenylboronic acid | Ethynylbenzene | 8-Phenyl-3-(phenylethynyl)-1,5-naphthyridine |
| Thiophene-2-boronic acid | Ethynylbenzene | 8-(Thiophen-2-yl)-3-(phenylethynyl)-1,5-naphthyridine |
| 4-Methoxyphenylboronic acid | Ethynylbenzene | 8-(4-Methoxyphenyl)-3-(phenylethynyl)-1,5-naphthyridine |
| Phenylboronic acid | 1-Hexyne | 8-Phenyl-3-(hex-1-yn-1-yl)-1,5-naphthyridine |
| Thiophene-2-boronic acid | 1-Hexyne | 8-(Thiophen-2-yl)-3-(hex-1-yn-1-yl)-1,5-naphthyridine |
| 4-Methoxyphenylboronic acid | Trimethylsilylacetylene | 8-(4-Methoxyphenyl)-3-((trimethylsilyl)ethynyl)-1,5-naphthyridine |
The ability to systematically and sequentially introduce a wide variety of chemical motifs onto the 1,5-naphthyridine core makes this compound an exceptionally powerful tool for generating advanced synthetic libraries, accelerating the discovery of new functional molecules.
Future Research Directions and Unexplored Avenues in the Chemistry of 3 Bromo 8 Iodo 1,5 Naphthyridine
Development of Novel Catalytic Systems for Regio- and Chemoselective Transformations
The primary challenge and opportunity in the chemistry of 3-Bromo-8-iodo-1,5-naphthyridine lies in controlling the selective reaction at either the C3-Br or C8-I position. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This inherent reactivity difference provides a foundation for chemoselectivity. Future work should focus on developing novel catalytic systems that can either enhance this natural preference or, more challengingly, reverse it.
Research in this area could involve:
Ligand Design: The development of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts could fine-tune the steric and electronic environment around the metal center. Bulky ligands, for instance, may selectively favor reaction at the less hindered position, while specific electronic properties could influence the rate of oxidative addition at each halogen site. acs.org
Catalyst Speciation Control: Studies on dihalopyridines have shown that the type of palladium species—whether mononuclear, cluster, or nanoparticle—can dramatically switch the regioselectivity of cross-coupling reactions. acs.org Investigating how precatalyst choice, ligand-to-metal ratio, and reaction conditions influence the active catalyst for this compound could provide unprecedented control over which halogen is substituted. For example, certain tripalladium clusters have been shown to afford exclusive C2-selectivity in the coupling of 2,4-dibromopyridines, contrary to typical outcomes. nih.gov
Dual-Catalyst Systems: Employing two distinct metal catalysts that exhibit orthogonal reactivity towards different halogens presents another frontier. For example, a system combining a nickel catalyst, which preferentially reacts with aryl bromides, and a palladium catalyst, which reacts with aryl triflates, has been used for selective cross-Ullman reactions. nih.gov A similar strategy could be devised for the bromo-iodo substrate, where one catalyst activates the C-Br bond and another activates the C-I bond, allowing for controlled, sequential, or one-pot dual functionalization.
Condition Optimization: The selectivity of Suzuki reactions is highly dependent on the choice of base, solvent, and temperature. researchgate.net A systematic screening of these parameters with various palladium catalysts could lead to highly regioselective protocols for the transformation of this compound.
Exploration of Less-Common Reactivity Modes and Pericyclic Reactions
Beyond standard cross-coupling reactions, the electron-deficient π-system of the 1,5-naphthyridine (B1222797) core, modulated by the two halogen substituents, suggests potential for unique reactivity patterns that remain largely unexplored.
Future investigations could target:
Pericyclic Reactions: The naphthyridine ring could function as a heterodienophile in Diels-Alder or aza-Diels-Alder reactions. Cascade reactions involving an initial Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition have been used to synthesize benzo[f] springerprofessional.denih.govnaphthyridines. uc.pt Exploring the viability of this compound in similar cycloadditions could lead to the rapid assembly of complex, polycyclic architectures.
Dipolar Cycloadditions: The generation of Huisgen 1,4-dipoles from related aza-arenes is a known strategy for constructing diverse heterocyclic systems. nih.gov Investigating whether this compound can participate in or influence such reactions could unveil novel synthetic pathways.
Alternative Coupling Mechanisms: The canonical palladium-catalyzed cross-coupling cycle involves oxidative addition followed by transmetalation. nih.gov However, alternative mechanisms exist where this order is reversed. Electron-poor palladium complexes can first undergo transmetalation to form anionic palladates, which then react with the organic halide. nih.gov Probing the reactivity of this compound under conditions that favor these alternative pathways could enable challenging transformations, such as alkyl-aryl couplings.
Integration into Flow Chemistry and Automation for Scalable Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, efficiency, and process control. nih.govchemspeed.com For a versatile building block like this compound, integrating its synthesis and subsequent derivatization into flow systems is a logical and promising future direction.
Key research avenues include:
Scalable Production: Developing a continuous flow process for the synthesis of the parent this compound scaffold would enable safer handling of potentially hazardous reagents and intermediates and allow for easier scale-up. nih.gov
Automated Library Synthesis: Coupling flow reactors with automated liquid handlers and purification systems would facilitate the high-throughput synthesis of diverse libraries of 1,5-naphthyridine derivatives. nih.gov By sequentially flowing the dihalo-scaffold through different reaction coils with various coupling partners (e.g., boronic acids, amines, alkynes), large numbers of distinct compounds for biological screening could be generated rapidly. sci-hub.se This approach is a powerful tool for diversity-oriented synthesis. uc.pt
Telescoped Reactions: Flow chemistry is ideally suited for performing multi-step sequences without isolating intermediates. acs.org A future goal would be to develop a "telescoped" flow process where this compound is first selectively functionalized at one position, and the output stream is directly fed into a second reactor for functionalization at the other position, streamlining the synthesis of complex, unsymmetrically substituted products. Palladium-catalyzed carbonylation reactions have been successfully implemented in flow systems with improved yields and safety compared to batch processes. rsc.org
Advanced Spectroscopic Characterization of Transient Intermediates in Reaction Pathways
A deep understanding of a reaction mechanism is crucial for its optimization and rational design of new catalysts. The study of palladium-catalyzed cross-coupling reactions is often complicated by the transient nature of the key intermediates. Advanced in-situ spectroscopic techniques offer a window into these fleeting species, providing invaluable mechanistic insights.
Future efforts should focus on:
Real-Time Reaction Monitoring: Applying techniques like in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions involving this compound. chemspeed.com This would allow for the direct observation of the consumption of starting materials and the formation of products and key intermediates, such as the oxidative addition complexes (e.g., [L₂Pd(Naphthyridine-I)X] or [L₂Pd(Naphthyridine-Br)X]).
Identifying Catalyst Resting States and Active Species: In-situ spectroscopy can help identify the catalyst's resting state and provide evidence for the active catalytic species, which may differ from the precatalyst added. rsc.org This is particularly relevant given that catalyst speciation can dictate regioselectivity. acs.org
Mass Spectrometry Studies: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in catalytic cycles, such as the anionic palladate species involved in alternative cross-coupling mechanisms. nih.gov Applying this technique to reactions of this compound could confirm the operative mechanism.
Synergistic Experimental and Computational Research Strategies for Mechanism Discovery
The combination of experimental studies with high-level computational modeling provides a powerful approach for elucidating complex reaction mechanisms and predicting chemical reactivity. For this compound, a synergistic strategy will be essential for navigating its complex reaction landscape.
This integrated approach would involve:
DFT Modeling of Reaction Pathways: Density Functional Theory (DFT) can be used to model the entire catalytic cycle for cross-coupling reactions. This allows for the calculation of energies for transition states and intermediates, providing a quantitative basis for understanding reaction rates and selectivities. acs.org For example, DFT calculations can determine the bond dissociation energies for the C-Br and C-I bonds, offering a theoretical prediction of their relative reactivity. acs.org
Rationalizing Regioselectivity: Computational studies have been successfully used to explain unexpected regioselectivity in the cross-coupling of dihalopyridines, revealing the subtle electronic and steric factors that control the site of oxidative addition. springerprofessional.de Similar DFT studies on this compound with various catalyst systems would be invaluable for predicting which ligands and conditions will favor reaction at the C3 or C8 position.
In Silico Screening and Catalyst Design: Before extensive experimental work, computational methods can be used to screen virtual libraries of ligands or catalysts to identify promising candidates for achieving a desired selectivity. Molecular docking and dynamics simulations, already used to study the interaction of naphthyridine derivatives with biological targets, can be adapted to model catalyst-substrate interactions. This in silico approach can guide experimental efforts, saving time and resources.
Q & A
Q. What are the established synthetic routes for 3-Bromo-8-iodo-1,5-naphthyridine, and how do reaction conditions influence selectivity?
The synthesis of halogenated 1,5-naphthyridines typically involves direct halogenation or halogenolysis. For bromination, 1,5-naphthyridine reacts with Br₂ in CCl₄ under reflux, followed by pyridine treatment to yield mono- or di-brominated derivatives (e.g., 3-bromo-1,5-naphthyridine at 27% yield) . Iodination methods are less explicitly documented, but halogen exchange or metal-mediated cross-coupling (e.g., using CuI or Pd catalysts) could be extrapolated from analogous procedures. Key factors include solvent choice (polar aprotic solvents enhance electrophilic substitution), temperature (reflux conditions for activation), and stoichiometry to control mono- vs. di-substitution .
Q. What safety protocols are critical when handling this compound in laboratory settings?
TCI America’s safety guidelines emphasize:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .
- Storage: Store in sealed containers at room temperature, away from light and moisture to prevent decomposition .
- Disposal: Follow federal/state regulations for halogenated waste; incineration with alkali scrubbers is recommended for halogen-containing organics .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be optimized for this compound?
Example: Suzuki-Miyaura coupling with aryl boronic acids requires:
- Catalyst system: Pd(OAc)₂ with bulky phosphine ligands (e.g., P(C₆H₄Me-𝑜)₃) to enhance steric control .
- Base: Bu₃N or Cs₂CO₃ in Me₂NCHO at 100°C under N₂ for 17 hours .
- Substrate ratio: A 1:1.2 ratio of dihalogenated naphthyridine to coupling partner minimizes side reactions. Yields for alkenylation (e.g., with N-(hex-5-enyl)phthalimide) reach ~25% .
Q. What strategies address regioselectivity challenges in functionalizing dihalogenated 1,5-naphthyridines?
- Stepwise substitution: The 3-bromo-8-iodo derivative allows sequential reactions, leveraging differences in halogen reactivity (e.g., iodide’s superior leaving-group ability in SNAr reactions) .
- Directing groups: Use of methoxy or amino groups at specific positions can direct electrophilic substitution. For example, 3-bromo-8-methoxy-1,5-naphthyridine is synthesized via NaOMe/MeOH reflux (65% yield) .
Q. How can researchers resolve contradictions in reported reaction yields for halogenated naphthyridines?
- Reproducibility checks: Validate reported conditions (e.g., notes 27% and 10% yields for mono- vs. di-bromination). Variability may stem from trace moisture or oxygen sensitivity.
- Controlled experiments: Systematically alter parameters (solvent purity, catalyst loading) and monitor via HPLC or NMR. For example, ’s 25% yield for alkenylation may improve with degassed solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
